3-(2,3-Dihydro-1-benzofuran-5-YL)propanal

描述

Structural Identification and IUPAC Nomenclature

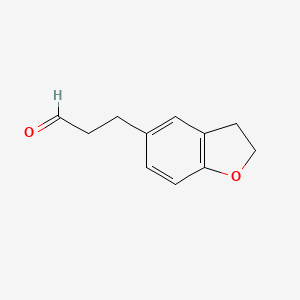

This compound exhibits a distinctive molecular architecture that combines the structural elements of benzofuran with an aldehyde functional group. The compound possesses the molecular formula C₁₁H₁₂O₂ with a molecular weight of 176.21 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1057670-88-8, providing a unique identifier for chemical databases and research applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure. The official International Union of Pure and Applied Chemistry name is this compound, which indicates the presence of a three-carbon aldehyde chain attached to the fifth position of the 2,3-dihydro-1-benzofuran ring system. This nomenclature reflects the compound's structural composition, where the benzofuran core consists of a fused benzene and furan ring system in its partially saturated form.

The compound's molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is O=CCCC1=CC=C(OCC2)C2=C1, which provides a linear representation of the molecular connectivity. Additionally, the International Chemical Identifier string InChI=1S/C11H11NO/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,8H,1-2,5,7H2 offers a standardized method for representing the compound's structure in computational databases.

The structural analysis reveals that the compound contains a benzofuran moiety in its 2,3-dihydro form, meaning the furan ring portion is partially saturated. This dihydrobenzofuran framework serves as the core structural unit, with a three-carbon aldehyde chain extending from the fifth position of the aromatic benzene ring. The presence of the aldehyde functional group at the terminal position of the propyl chain introduces reactive carbonyl chemistry to the molecule, potentially enabling various chemical transformations and synthetic applications.

The compound's structural relationship to other benzofuran derivatives demonstrates its position within this important class of heterocyclic compounds. Related structures include 3-(2,3-Dihydro-1-benzofuran-5-YL)propanenitrile, which features a nitrile group instead of the aldehyde functionality, and various methylated derivatives such as 3-(5-Methyl-2,3-dihydro-1-benzofuran-4-yl)propanal. These structural variations illustrate the diversity possible within the benzofuran family and highlight the specific characteristics that distinguish this compound from its analogs.

Historical Context in Heterocyclic Chemistry Research

The development of benzofuran chemistry traces its origins to pioneering work in the nineteenth century, establishing a foundation for understanding compounds like this compound. In 1870, William Henry Perkin achieved the first synthesis of the benzofuran ring system, marking a significant milestone in heterocyclic chemistry. This groundbreaking work established benzofuran as a fundamental heterocyclic scaffold and initiated decades of research into its chemical properties and synthetic applications.

Perkin's initial discovery involved the development of what became known as the Perkin rearrangement, a coumarin-benzofuran ring contraction reaction. This rearrangement reaction demonstrated that 2-halocoumarins could be converted into benzofuran-2-carboxylic acids in the presence of hydroxide bases, representing one of the earliest systematic approaches to benzofuran synthesis. The mechanism involves initial base-catalyzed ring fission of the coumarin lactone, followed by intramolecular cyclization to form the benzofuran ring system. This foundational reaction established principles that continue to influence modern benzofuran synthetic methodologies.

The historical development of benzofuran chemistry gained significant momentum during the twentieth century as researchers recognized the biological and pharmacological importance of these heterocyclic systems. The discovery of naturally occurring benzofuran derivatives in various plant sources demonstrated the widespread occurrence of this structural motif in nature. These natural products frequently exhibited interesting biological activities, spurring interest in synthetic approaches to benzofuran derivatives and their structural analogs.

The evolution of benzofuran synthetic methodology has progressed through multiple generations of chemical innovation. Early synthetic approaches relied primarily on classical organic reactions and stoichiometric reagents. However, modern benzofuran synthesis has embraced catalytic methodologies employing transition metals such as palladium, rhodium, gold, and silver. These advanced catalytic systems enable more efficient and selective construction of benzofuran ring systems, often under milder reaction conditions and with improved functional group tolerance.

Contemporary benzofuran research has expanded to include visible-light-mediated catalysis and photochemical approaches. These modern methodologies represent significant advances in synthetic efficiency and environmental sustainability compared to traditional thermal processes. The development of such innovative synthetic strategies has broadened access to diverse benzofuran derivatives, including compounds like this compound, which may serve as intermediates or building blocks in complex synthetic sequences.

The historical trajectory of benzofuran chemistry demonstrates the compound class's enduring importance in organic chemistry research. From Perkin's initial synthesis in 1870 to contemporary applications in medicinal chemistry and materials science, benzofuran derivatives have maintained their relevance through continuous methodological advancement and expanding applications. The compound this compound represents a modern example of this rich chemical heritage, embodying both the structural principles established by early pioneers and the synthetic accessibility enabled by contemporary methodologies.

The research significance of benzofuran derivatives extends beyond their synthetic accessibility to encompass their role as versatile building blocks for more complex molecular architectures. The presence of multiple reactive sites within the benzofuran framework, combined with additional functional groups such as the aldehyde in this compound, provides numerous opportunities for chemical modification and elaboration. This versatility has positioned benzofuran derivatives as valuable intermediates in pharmaceutical research, natural product synthesis, and materials chemistry applications.

属性

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKHOGAHZACYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Conventional Synthesis Approaches

a. Rearrangement of Hydroxychalcones

A prominent method involves the rearrangement of 2-hydroxychalcones under specific reaction conditions to yield benzofuran isomers, including 3-formylbenzofurans, which are precursors or related compounds to the target aldehyde. This approach employs acid or base catalysis to facilitate cyclization and subsequent functionalization.

- Reaction Conditions:

- Acidic conditions using p-toluenesulfonic acid (p-TsOH) in solvents like trifluoroethanol (TFE) or trifluoroethanol derivatives.

- Basic conditions with potassium carbonate (K₂CO₃) in tetrahydrofuran (THF).

- Temperature control is critical for selectivity, typically ranging from room temperature to reflux.

b. Cyclization of 2-Hydroxyphenyl Ketones

Another route involves the cyclization of 2-hydroxyphenyl ketones (such as o-hydroxyacetophenones) via dehydrative cyclization, forming the benzofuran core, followed by functionalization at the 5-position to introduce the aldehyde group.

- Reaction Conditions:

- Acidic dehydration using strong acids like polyphosphoric acid (PPA) or sulfuric acid.

- Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to promote ring closure.

Modern Synthetic Strategies

a. Selective Synthesis via Chalcone Rearrangement

Recent literature describes the highly selective synthesis of benzofuran isomers through the rearrangement of protected chalcones, which can be tailored to produce 3-formylbenzofurans. This method employs mild acids and specific solvents to control regioselectivity and yield.

- Reaction Pathway:

- Starting from 2-hydroxychalcones, rearrangement under acidic conditions yields intermediates that cyclize to benzofurans.

- Subsequent oxidation or functionalization introduces the aldehyde group at the 3-position.

b. Application to Natural Product Synthesis

The synthesis of natural products like puerariafuran demonstrates the utility of these methods, with overall yields improved by optimizing reaction conditions and protecting group strategies.

Specific Reaction Conditions and Data

| Method | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Rearrangement of 2-hydroxychalcones | p-TsOH | CF₃CH₂OH | Reflux, 7 steps | 18% overall | Efficient for natural product synthesis |

| Cyclization of o-hydroxyacetophenones | PPA, SOCl₂ | - | Reflux, dehydrative conditions | Variable | Suitable for benzofuran core formation |

| Acid-catalyzed rearrangement | K₂CO₃, THF | Room temp to reflux | Selective formation of benzofuran isomers | High regioselectivity | Employed in recent synthetic protocols |

Research Findings and Innovations

Recent advances highlight the importance of controlling reaction conditions to favor the formation of 3-formylbenzofurans, which can be further transformed into the target aldehyde. The development of mild, selective, and high-yielding methods has significantly improved the feasibility of synthesizing 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal.

Notes on Industrial and Laboratory Synthesis

While laboratory synthesis often employs the methods above, industrial production may utilize optimized large-scale processes involving continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve efficiency and sustainability. Proprietary methods may involve specific catalysts or reagents tailored for high purity and yield.

化学反应分析

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanoic acid.

Reduction: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C11H12O2

CAS Number : 1057670-88-8

The compound features a benzofuran moiety, which contributes to its biological activity, and an aldehyde functional group that enhances its reactivity. The structure allows for interactions with various molecular targets within biological systems.

Organic Synthesis

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives that may exhibit novel properties or biological activities. For example, it can be used to synthesize polymers and resins with specific functionalities.

Biological Studies

The compound is utilized in biological research for studying enzyme-catalyzed reactions. It acts as a probe to investigate biochemical pathways, particularly those involving neurotransmitter systems. The aldehyde group can undergo oxidation or reduction, influencing its interaction with enzymes and receptors .

Neuroprotective Effects

Research indicates that compounds related to this compound may possess neuroprotective properties. They can interact with neuronal receptors, potentially affecting mood and cognitive functions. This is particularly relevant in the context of developing treatments for neurodegenerative diseases .

Material Production

In industry, this compound is used in the production of materials that require specific chemical properties. Its ability to form stable bonds makes it suitable for creating high-performance polymers and resins.

Fragrance Industry

While not the primary focus of this compound, derivatives of benzofuran are often explored in the fragrance industry due to their aromatic properties. The synthesis of such compounds can lead to new fragrance formulations .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of benzofuran derivatives, including those related to this compound. The results demonstrated significant protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic applications in treating conditions like ischemic stroke .

Case Study 2: Synthesis of Complex Organic Molecules

Research focused on synthesizing complex organic compounds using this compound as a starting material. The study reported successful reactions leading to novel compounds with enhanced biological activities, showcasing the versatility of this compound in organic synthesis .

作用机制

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways . The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

相似化合物的比较

Structural Analogs with Varied Functional Groups

Aldehyde Derivatives

- Balanophonin (CAS: Not specified): Structure: (2E)-3-[(2S,3R)-2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]acrylaldehyde. Key Differences: Contains additional methoxy and hydroxymethyl groups on the dihydrobenzofuran ring and an α,β-unsaturated aldehyde. Applications: Used as a reference standard and in pharmacological research due to its lignan structure .

Ketone Derivatives

- 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one (CAS: 68660-11-7):

- 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one (CAS: 111038-58-5):

Ester Derivatives

- Ethyl 3-(2,3-Dihydro-1-benzofuran-5-yl)prop-2-enoate (CAS: 196597-65-6): Molecular Formula: C₁₃H₁₄O₃. Molecular Weight: 218.25 g/mol. Key Differences: α,β-unsaturated ester instead of aldehyde. Applications: Used in polymer chemistry and as a synthetic precursor. Safety data indicate moderate hazards (e.g., irritant) .

Brominated Derivatives

- Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS: 196597-67-8): Molecular Formula: C₁₃H₁₅BrO₃. Molecular Weight: 299.16 g/mol. Key Differences: Bromine substitution at the 7-position and a saturated propanoate ester. Properties: Higher molecular weight and density (1.413 g/cm³) due to bromine .

Physicochemical and Functional Comparisons

生物活性

Overview

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is an organic compound characterized by its unique structure that combines a benzofuran ring with a propanal group. This compound has garnered attention in various fields of research due to its potential biological activities, including neuroprotective effects, antioxidant properties, and interactions with cannabinoid receptors.

- Molecular Formula : C11H12O2

- CAS Number : 1057670-88-8

- Structural Features : The compound features a benzofuran moiety, which is known for its diverse biological activities, and an aldehyde functional group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its interaction with enzymes and receptors. The benzofuran structure may facilitate interactions with neurotransmitter systems, potentially affecting mood and cognitive functions.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties. A study demonstrated that certain benzofuran analogues could protect against oxidative stress and neuronal injury in models of brain trauma. Specifically, compounds were evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in neuroprotection .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its capacity to inhibit oxidative damage. The compound has shown significant activity in scavenging superoxide radicals and preventing lipid peroxidation in vitro. These properties suggest that it could be beneficial in mitigating oxidative stress-related diseases .

Cannabinoid Receptor Interaction

Recent studies have focused on the interaction of benzofuran derivatives with cannabinoid receptors, particularly CB2 receptors. This compound may act as a selective agonist for CB2 receptors, which are implicated in pain modulation and inflammatory responses. This suggests potential applications in treating neuropathic pain without the psychoactive effects associated with CB1 receptor activation .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals its unique position in biological activity:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 2,3-Dihydro-1-benzofuran-5-propanoic acid | Carboxylic acid derivative | Neuroprotective |

| 2,3-Dihydro-1-benzofuran-5-ylmethanol | Alcohol derivative | Antioxidant |

| This compound | Aldehyde derivative | Neuroprotective, Antioxidant |

Case Studies

- Neuroprotective Properties : In a study involving mice subjected to head trauma, this compound was found to significantly reduce neuronal damage and improve recovery outcomes when administered prior to injury .

- Antioxidant Efficacy : A series of experiments demonstrated that this compound effectively reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents. The results indicated a dose-dependent response where higher concentrations correlated with greater protective effects against cellular damage .

常见问题

Q. What are the common synthetic routes for preparing 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal, and what key intermediates are involved?

The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanal typically involves functionalization of the benzofuran core. A representative method includes:

- Aldehyde introduction : Starting from 5-bromo-2,3-dihydrobenzofuran, a lithiation step (using n-BuLi in THF at −78°C) followed by reaction with an aldehyde precursor (e.g., methoxybenzaldehyde) forms the propanal side chain .

- Oxidation/Reduction : Intermediate alcohols or acids (e.g., 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, CAS 29262-58-6) may undergo controlled oxidation or reduction to yield the aldehyde .

Key intermediates : 5-Bromo-2,3-dihydrobenzofuran, propanoic acid derivatives, and protected aldehydes.

Q. How can the purity and structural identity of this compound be validated?

Q. What are the documented physicochemical properties of this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .

- Melting Point : Reported as 95–97°C for related propanoic acid derivatives, though the aldehyde form may exhibit lower thermal stability .

- Stability : Susceptible to oxidation; storage under inert atmosphere (N) at −20°C is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) simulations can model:

- Electrophilic Sites : The aldehyde group and benzofuran aromatic system show high electron density, making them reactive toward nucleophiles (e.g., Grignard reagents) .

- Conformational Analysis : Optimized geometries reveal steric hindrance around the propanal chain, influencing regioselectivity in cross-coupling reactions .

Tools : Gaussian software with B3LYP/6-31G(d) basis set for energy minimization .

Q. What experimental strategies resolve contradictions in reported molecular data (e.g., molecular weight discrepancies)?

Discrepancies in molecular weight (e.g., 103.078 vs. 192.21 g/mol in vs. 6) arise from misannotations or impurities. Mitigation strategies include:

Q. How does the compound’s structure influence its biological activity in pharmacological studies?

- Benzofuran Core : Enhances binding to aromatic receptors (e.g., serotonin receptors) due to π-π stacking interactions .

- Propanal Side Chain : The aldehyde group may act as a Michael acceptor, enabling covalent bonding with cysteine residues in enzyme active sites .

Case Study : Analogues like Balanophonin (a benzofuran-derived natural product) exhibit anti-inflammatory activity via COX-2 inhibition .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Low Melting Point : The compound’s liquid state at room temperature complicates single-crystal growth. Solutions include:

- Derivatization : Converting the aldehyde to a crystalline hydrazone or oxime derivative .

- Cryocrystallography : Data collection at −173°C to stabilize crystals .

- Disorder in Crystal Packing : The flexible propanal chain may require high-resolution synchrotron X-ray diffraction for accurate structural determination .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target applications?

- Side Chain Modifications : Introducing electron-withdrawing groups (e.g., nitro, fluorine) enhances electrophilicity for improved reactivity in click chemistry .

- Ring Functionalization : Substituting the benzofuran oxygen with sulfur increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Methodological Considerations

Q. What analytical techniques are critical for tracking degradation products during stability studies?

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity .

- Catalysis : Use immobilized palladium catalysts for Suzuki-Miyaura couplings to reduce metal leaching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。